1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile
Overview
Description
1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile is an organic compound with the molecular formula C8H11N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of three methyl groups and a cyano group attached to the pyrrole ring.
Synthetic Routes and Reaction Conditions:
Starting from Pyrrole: . The reaction typically requires strong bases and methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process involving the initial formation of pyrrole derivatives, followed by selective functionalization to introduce the cyano group.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or amides.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of 1,2,5-trimethyl-1H-pyrrole-3-amine.
Substitution: Substitution reactions can occur at the pyrrole ring, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions: Reagents such as potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions are commonly used.
Major Products Formed: The major products include oxidized derivatives, amines, and substituted pyrroles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in pharmaceuticals, including its potential as a therapeutic agent.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile is similar to other pyrrole derivatives, such as 1,2,5-trimethylpyrrole and 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. its unique feature is the presence of the cyano group, which imparts different chemical and biological properties compared to its counterparts.
Comparison with Similar Compounds
1,2,5-Trimethylpyrrole
1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid
1,2,5-Trimethyl-1H-pyrrole-3-amine
This compound's versatility and unique properties make it a valuable subject of study in various scientific fields. Its applications range from synthetic chemistry to potential therapeutic uses, highlighting its importance in both research and industry.
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Biological Activity
Overview
1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. As a derivative of pyrrole, it exhibits a range of properties that make it a valuable candidate for further research and potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H10N2
- Molecular Weight : 150.18 g/mol
- Structure : The compound features a pyrrole ring substituted with three methyl groups and a carbonitrile group at the 3-position, enhancing its lipophilicity and stability.
Biological Activities
-
Antimicrobial Activity
- Research indicates that pyrrole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various Gram-positive and Gram-negative bacteria. Studies suggest that modifications in the side groups can significantly influence their antimicrobial potency .
-
Anticancer Properties
- Pyrrole derivatives are often explored for their potential as anticancer agents. For example, certain derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The effectiveness of these compounds is often linked to their interaction with specific molecular targets such as growth factor receptors .
- Enzyme Inhibition
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Substitution : The carbonitrile group allows for electrophilic interactions with nucleophilic sites on biomolecules.
- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
- Membrane Interaction : Its lipophilic nature enables it to integrate into cellular membranes, potentially altering membrane dynamics and affecting cell signaling.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Inhibits growth in cancer cell lines | |
Enzyme Inhibition | Potential inhibitor of tyrosine kinases |
Case Study: Anticancer Activity
In a study examining various pyrrole derivatives, this compound was tested against several cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at concentrations as low as M. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related pyrrole compounds found that modifications similar to those in this compound resulted in enhanced activity against resistant strains of Staphylococcus aureus. Minimum inhibitory concentrations (MICs) were comparable to standard antibiotics like ampicillin .
Properties
IUPAC Name |
1,2,5-trimethylpyrrole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-4-8(5-9)7(2)10(6)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQHYJBBIMGELE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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